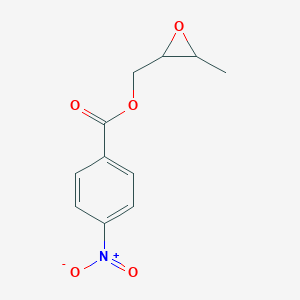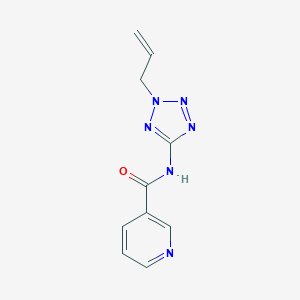
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, also known as ATN-161, is a peptide that has been studied extensively for its potential therapeutic applications. It was first synthesized in 2000 by researchers at the University of Illinois, and since then, it has been the subject of numerous scientific studies.
作用機序
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide works by binding to the α5β1 integrin receptor, which is found on the surface of many different types of cells. By blocking this receptor, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide prevents cells from adhering to the extracellular matrix, which is necessary for cell migration and invasion. This makes N-(2-allyl-2H-tetraazol-5-yl)nicotinamide a promising candidate for cancer treatment, as it could potentially prevent the spread of cancer cells throughout the body.
生化学的および生理学的効果
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has a variety of biochemical and physiological effects on cells. It has been shown to inhibit cell adhesion, migration, and invasion in vitro, and it has also been shown to reduce tumor growth and metastasis in animal models. Additionally, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been shown to promote wound healing and tissue repair in several different contexts.
実験室実験の利点と制限
One of the main advantages of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is that it can be difficult to work with in certain contexts, as it is prone to aggregation and precipitation.
将来の方向性
There are many potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)nicotinamide. One area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Additionally, researchers are exploring the use of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide in tissue engineering and regenerative medicine, as it has been shown to promote wound healing and tissue repair. Finally, there is ongoing research into the mechanisms of action of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, as well as the development of new derivatives and analogs with improved properties and efficacy.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, or N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, is a promising peptide with a range of potential therapeutic applications. It has been extensively studied for its ability to block the α5β1 integrin receptor and prevent cell adhesion, migration, and invasion. While there are some limitations to working with N-(2-allyl-2H-tetraazol-5-yl)nicotinamide, its ease of synthesis and wealth of available information make it a valuable tool for scientific research. With ongoing research into its mechanisms of action and potential applications, N-(2-allyl-2H-tetraazol-5-yl)nicotinamide is likely to continue to be an important area of study in the years to come.
合成法
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)nicotinamide involves several steps, starting with the preparation of the tetrazole ring and the nicotinamide moiety. These two components are then combined using a coupling reagent to form the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer treatment, wound healing, and tissue repair. It works by blocking the interaction between integrin α5β1 and the extracellular matrix, which is essential for cell adhesion and migration.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)nicotinamide |
|---|---|
分子式 |
C10H10N6O |
分子量 |
230.23 g/mol |
IUPAC名 |
N-(2-prop-2-enyltetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N6O/c1-2-6-16-14-10(13-15-16)12-9(17)8-4-3-5-11-7-8/h2-5,7H,1,6H2,(H,12,14,17) |
InChIキー |
IJFXKVCDJGAIHC-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
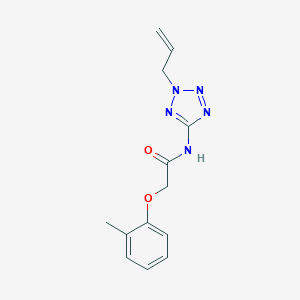
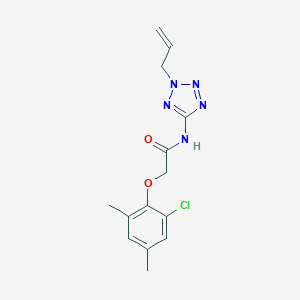
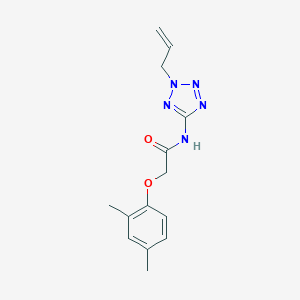
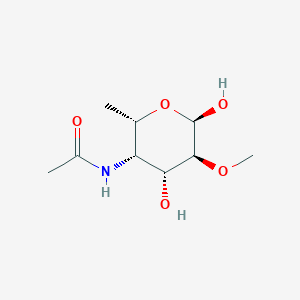
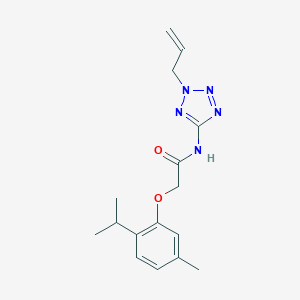
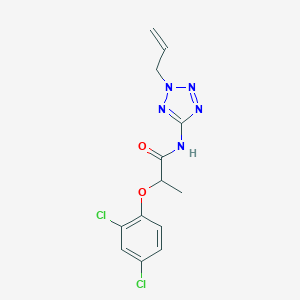
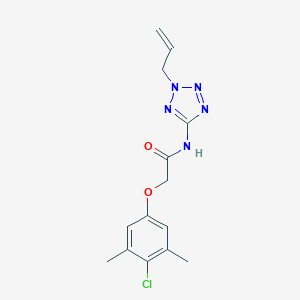
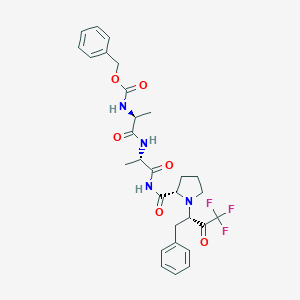
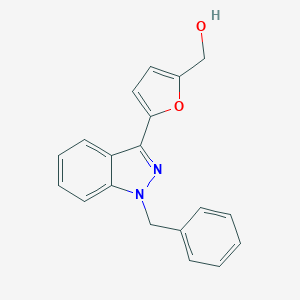
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)
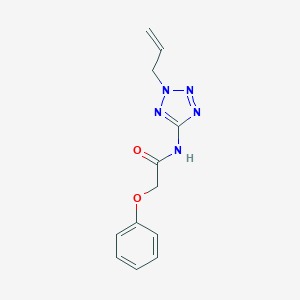
![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
